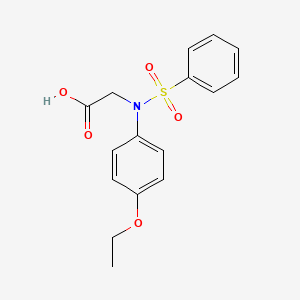

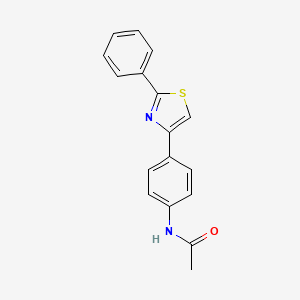

![molecular formula C6H7ClN2 B2653903 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 91417-91-3](/img/structure/B2653903.png)

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the linear formula C6H7CLN2 . It has a molecular weight of 142.59 .

Synthesis Analysis

The synthesis of this compound can be achieved through the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This compound can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .Molecular Structure Analysis

The molecular structure of this compound adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H⋯N hydrogen bonds .Chemical Reactions Analysis

Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position . 6-Substituted 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were synthesized .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 142.59 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole serves as a valuable precursor in chemical synthesis, particularly in the creation of various fused imidazoles. Kavina, Sizov, and Yakovlev (2018) demonstrated the synthesis of nitro derivatives through nitration, yielding 3-nitro derivatives with selective nitrations at the 2-position. They also synthesized 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. Additionally, 2-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was further nitrated to produce 2,3-dinitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Kavina, Sizov, & Yakovlev, 2018). In a related study, the same authors explored the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, utilizing dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride. They described methods for further conversion into various derivatives through substitution modifications (Kavina, Sizov, & Yakovlev, 2018).

Antimicrobial Activity

Demchenko et al. (2021) synthesized a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, displaying notable antibacterial and antifungal activities. This study highlighted the compound's effectiveness against various pathogens like Staphylococcus aureus and Escherichia coli, indicating potential in antimicrobial applications (Demchenko et al., 2021).

Pharmaceutical Research

In pharmaceutical research, Graczyk et al. (2005) explored the neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. They focused on designing inhibitors with potent JNK3 inhibitory potency, which correlated well with neuroprotective properties in rat cerebellar granule neurons. This study emphasizes the potential of these compounds in treating neurological conditions (Graczyk et al., 2005).

Propiedades

IUPAC Name |

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEMOTDSVHBHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=CN2C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)

![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2653835.png)

![(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol](/img/structure/B2653837.png)

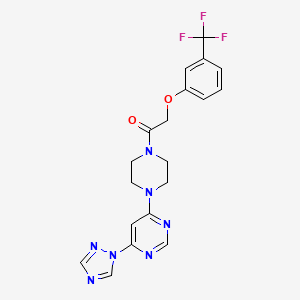

![3-Methyl-5-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2653838.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2653841.png)

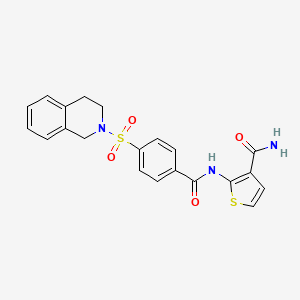

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2653843.png)